4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C18H24N4O5 and its molecular weight is 376.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Action Environment
Environmental factors play a crucial role:
- Acidic or alkaline conditions may impact stability. Heat or cold can alter compound structure. Photodegradation may occur. Interaction with solvents affects efficacy.
: Analgesic Effect and Gastro-intestinal Motility Inhibitory Activity of 3-Hydroxy-4-methoxy-acetophenone
Biological Activity
The compound 4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole belongs to the class of 1,2,3-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific triazole compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a triazole ring linked to a pyrrolidine moiety and a trimethoxybenzoyl group, contributing to its potential biological activities.
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of 1,2,3-triazole derivatives. The compound under discussion has been evaluated for its effectiveness against various cancer cell lines:
- Cell Lines Tested :
- HCT116 (human colorectal carcinoma)
- MDA-MB231 (human breast cancer)
- Mia-PaCa2 (human pancreatic cancer)
Research Findings
A series of triazole derivatives were synthesized and tested for their anticancer activities. Notably, compounds structurally similar to the target compound exhibited significant cytotoxic effects:
- IC50 Values :
These findings suggest that modifications in the triazole structure can enhance anticancer potency.
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:
- Thymidylate Synthase Inhibition : Many triazole compounds act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to reduced dTTP levels, causing cell cycle arrest and apoptosis in cancer cells .
Other Biological Activities
Beyond anticancer effects, triazole derivatives have demonstrated a range of other biological activities:
- Antimicrobial Activity : Some studies indicate that triazole compounds possess antimicrobial properties against various pathogens including E. coli and Staphylococcus aureus .
- Antiviral Properties : Research also suggests potential antiviral applications for triazoles, particularly in inhibiting viral replication mechanisms .
Case Studies and Comparative Analysis
A comparative analysis of several studies on triazole derivatives reveals consistent patterns in biological activity:
Compound | Cell Line | IC50 (µg/mL) | Activity Type |
---|---|---|---|
8b | MDA-MB231 | 42.5 | Anticancer |
8o | HCT116 | 64.3 | Anticancer |
8n | Mia-PaCa2 | 68.4 | Anticancer |
Other Triazoles | Various | Varies | Antimicrobial |
This table illustrates the varying degrees of efficacy among different triazole derivatives, emphasizing the importance of structural modifications.
Properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-24-11-13-9-22(20-19-13)14-5-6-21(10-14)18(23)12-7-15(25-2)17(27-4)16(8-12)26-3/h7-9,14H,5-6,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVCUJUPKDXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.